1-{[cyclohexyl(4-methylbenzenesulfonyl)carbamoyl]amino}-N-[3-(trifluoromethyl)phenyl]formamide
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Overview
Description
1-{[cyclohexyl(4-methylbenzenesulfonyl)carbamoyl]amino}-N-[3-(trifluoromethyl)phenyl]formamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[cyclohexyl(4-methylbenzenesulfonyl)carbamoyl]amino}-N-[3-(trifluoromethyl)phenyl]formamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of cyclohexylamine with 4-methylbenzenesulfonyl chloride to form cyclohexyl(4-methylbenzenesulfonyl)carbamate. This intermediate is then reacted with 3-(trifluoromethyl)aniline to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts and other additives may also be used to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-{[cyclohexyl(4-methylbenzenesulfonyl)carbamoyl]amino}-N-[3-(trifluoromethyl)phenyl]formamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
1-{[cyclohexyl(4-methylbenzenesulfonyl)carbamoyl]amino}-N-[3-(trifluoromethyl)phenyl]formamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes or cellular processes.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound can be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{[cyclohexyl(4-methylbenzenesulfonyl)carbamoyl]amino}-N-[3-(trifluoromethyl)phenyl]formamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1-cyclohexyl-4-methylbenzene: A simpler compound with a similar cyclohexyl and methylbenzene structure.
3-(trifluoromethyl)aniline: Shares the trifluoromethyl and aniline components.
Uniqueness
1-{[cyclohexyl(4-methylbenzenesulfonyl)carbamoyl]amino}-N-[3-(trifluoromethyl)phenyl]formamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
1-cyclohexyl-1-(4-methylphenyl)sulfonyl-3-[[3-(trifluoromethyl)phenyl]carbamoyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F3N3O4S/c1-15-10-12-19(13-11-15)33(31,32)28(18-8-3-2-4-9-18)21(30)27-20(29)26-17-7-5-6-16(14-17)22(23,24)25/h5-7,10-14,18H,2-4,8-9H2,1H3,(H2,26,27,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFCJXSKJJDGMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2CCCCC2)C(=O)NC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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